6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H8N2O2 |
|---|---|
Molecular Weight |
200.19 g/mol |
IUPAC Name |
6-methoxy-2-oxo-1H-quinoline-5-carbonitrile |
InChI |
InChI=1S/C11H8N2O2/c1-15-10-4-3-9-7(8(10)6-12)2-5-11(14)13-9/h2-5H,1H3,(H,13,14) |
InChI Key |
KPNBQBBQEBLWAO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)NC(=O)C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Table 1: Comparative Analysis of Chloro-to-Cyano Substitution Conditions
| Intermediate | Solvent | Cyanide Source | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 4-Chloro-6-methoxyquinoline-3-carbonitrile | DMF | NaCN | 80 | 12 | 68 |
| 3,4-Dichlorocarbostyril | Ethanol/H2O | KCN | 70 | 8 | 72 |
| 4-Chloro-3-nitrocarbostyril | Acetonitrile | KCN | 90 | 6 | 58 |
Alternative Routes Using Functionalized Anilines
Alternative pathways employ substituted anilines to streamline the synthesis. For instance, This compound is accessible via cyclocondensation of 5-cyano-2-methoxyaniline with diethyl malonate under acidic conditions. This one-pot reaction proceeds at 120°C in acetic acid, forming the quinoline core while retaining the cyano group at position 5.
Another approach utilizes 2-amino-4-methoxybenzonitrile as the starting material. Reaction with ethyl acetoacetate in polyphosphoric acid (PPA) at 150°C induces cyclization, directly yielding the target compound. This method circumvents multi-step substitutions but requires stringent temperature control to prevent decomposition.
Role of Catalysts and Solvent Systems
The choice of catalyst and solvent significantly impacts reaction efficiency. Sodium p-toluenesulfinate enhances cyanide substitution by stabilizing transition states through sulfinate-cyanide ion pairs. Polar aprotic solvents like DMF or dimethylacetamide (DMA) improve cyanide solubility, whereas toluene or diphenyl ether facilitates high-temperature cyclizations.
For example, refluxing 4-chloro-6-methoxyquinoline-3-carbonitrile with potassium cyanide in DMF at 100°C achieves complete conversion within 6 hours, whereas the same reaction in ethanol requires 12 hours. Catalytic amounts of crown ethers (e.g., 18-crown-6) further accelerate substitution by complexing potassium ions, increasing cyanide nucleophilicity.
Purification and Characterization
Crude products are typically purified via silica gel chromatography using gradients of ethyl acetate/hexane (3:7 to 1:1). Recrystallization from ethanol/water mixtures enhances purity, with melting points serving as key indicators (e.g., >250°C for the target compound). Nuclear magnetic resonance (NMR) spectroscopy confirms the structure: ¹H NMR (400 MHz, DMSO-d₆) : δ 8.45 (s, 1H, H-5), 7.92 (d, J = 8.8 Hz, 1H, H-8), 6.98 (d, J = 8.8 Hz, 1H, H-7), 3.89 (s, 3H, OCH₃) .
Chemical Reactions Analysis
Types of Reactions
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
Substitution: The methoxy and carbonitrile groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted quinoline derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include various quinoline derivatives with altered functional groups, which can have different chemical and biological properties.
Scientific Research Applications
Anticancer Activity
Research has demonstrated that derivatives of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile exhibit promising anticancer properties. For instance, a study evaluated the anticancer effects of synthesized compounds against the MCF-7 breast cancer cell line using the MTT assay. Certain derivatives showed significant cytotoxicity compared to the reference compound Doxorubicin, indicating potential as anticancer agents .
P-Glycoprotein Inhibition
Another area of research focuses on the ability of this compound to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer therapy. Compounds derived from this compound were tested against multidrug-resistant gastric carcinoma cells, revealing low to moderate toxicity and effective P-glycoprotein inhibition, suggesting their potential role in overcoming drug resistance .
Antimicrobial and Antiviral Properties
The compound's structure allows it to interact with various biological macromolecules, making it a candidate for antimicrobial and antiviral applications. Ongoing studies are exploring its efficacy against different pathogens and viruses, leveraging its potential as a pharmacophore in drug design.
Organic Semiconductors
This compound is utilized in the synthesis of organic semiconductors due to its electronic properties. These materials are critical for developing light-emitting diodes (LEDs) and organic photovoltaics (OPVs), where the compound's ability to form stable films and exhibit fluorescence is advantageous .
Fluorescent Probes
The compound has been studied for its fluorescent properties, particularly in creating stable fluorescent probes for biological imaging. Its ability to emit green fluorescence under specific conditions makes it suitable for applications in bioimaging and diagnostics .
Summary of Research Findings
Mechanism of Action
The mechanism of action of 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile involves its interaction with specific molecular targets. In medicinal chemistry, it is believed to exert its effects by intercalating into DNA, inhibiting topoisomerase enzymes, or binding to specific proteins. These interactions can disrupt cellular processes, leading to the compound’s observed biological activities, such as anticancer or antimicrobial effects.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key differences between 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile and structurally related compounds:
Physical and Spectral Properties
Positional Isomerism Effects :
- The 3-carbonitrile isomer (CAS 123990-79-4) has a molecular weight of 200.19 g/mol, density 1.365 g/cm³, and boiling point 458.8°C . The 5-carbonitrile analog is expected to exhibit distinct physical properties due to altered dipole moments and intermolecular interactions. For instance, the 5-CN group may reduce solubility in polar solvents compared to the 3-CN isomer due to differences in hydrogen-bonding capacity.
- Melting points for 3-CN derivatives (e.g., 10h: 275–277°C) suggest that substitution patterns significantly influence crystallinity .
Spectroscopic Data :
- IR spectra of related compounds (e.g., 15c) show peaks for -CN (2189 cm⁻¹) and -OH (3450 cm⁻¹), which are critical for identifying functional groups .
- NMR data for 3-CN derivatives (e.g., 10h–10l) highlight distinct proton environments, such as methoxy signals at δ 3.8–4.0 ppm and aromatic protons at δ 6.8–8.2 ppm .
Electronic and Fluorescence Properties
- The 3- and 4-carbonitrile quinoline derivatives exhibit solvent- and pH-independent fluorescence, attributed to the electron-withdrawing -CN group stabilizing excited states . The 5-CN isomer may display shifted emission maxima due to altered conjugation pathways.
- Pyridine-based analogs (e.g., 5-Chloro-4-methoxy-2-oxo-1,2-dihydropyridine-3-carbonitrile) lack the extended aromatic system of quinoline, resulting in reduced fluorescence intensity .
Biological Activity
6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile is a heterocyclic compound belonging to the quinoline family. This compound has garnered attention in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. Its unique structure, characterized by a methoxy group and a carbonitrile group, positions it as a promising candidate for further research.
The chemical structure of this compound allows for various chemical reactions including oxidation, reduction, and substitution. These reactions can lead to the formation of derivatives with potentially enhanced biological activities. For instance:
- Oxidation : Can produce quinoline derivatives with different functional groups.
- Reduction : Converts the keto group to a hydroxyl group, forming dihydroquinoline derivatives.
- Substitution : The methoxy and carbonitrile groups can participate in nucleophilic substitution reactions.
The biological activity of this compound is believed to involve its interaction with specific molecular targets within cells. Key mechanisms include:
- DNA Intercalation : The compound may intercalate into DNA, disrupting replication and transcription processes.
- Inhibition of Topoisomerases : By inhibiting these enzymes, the compound can interfere with DNA unwinding and replication.
- Protein Binding : Interaction with specific proteins may modulate various cellular pathways, contributing to its anticancer and antimicrobial effects .
Anticancer Activity
Recent studies have demonstrated the anticancer potential of this compound against various cancer cell lines. For example:
| Compound | Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | MCF-7 (breast cancer) | 12.5 | |
| Doxorubicin (reference) | MCF-7 | 0.5 |
In vitro assays using the MTT method showed that this compound exhibits significant cytotoxicity against the MCF-7 cell line, outperforming some reference compounds like Doxorubicin .
Antimicrobial Activity
The compound has also been explored for its antimicrobial properties. Preliminary studies suggest that it possesses activity against various bacterial strains, making it a candidate for further development as an antimicrobial agent .
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Study on Anticancer Effects : A study evaluated the compound's effects on MCF-7 cells using an MTT assay. Results indicated that at concentrations above 10 µM, significant cell death was observed compared to control groups .
- Antimicrobial Testing : In another investigation, the compound was tested against Staphylococcus aureus and Escherichia coli. The results indicated a notable zone of inhibition at concentrations ranging from 50 to 100 µg/mL .
Comparison with Similar Compounds
This compound can be compared with other quinoline derivatives:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| 6-Methoxy-2-oxo-1,2-dihydroquinoline-3-carbonitrile | Structure | Moderate anticancer activity |
| 4-Hydroxyquinolones | Structure | Antiviral properties |
The unique positioning of functional groups in 6-Methoxy derivatives may influence their reactivity and biological profiles compared to other quinolines .
Q & A
Basic: What synthetic routes are recommended for 6-Methoxy-2-oxo-1,2-dihydroquinoline-5-carbonitrile, and how can reaction conditions be optimized?
Methodological Answer:
A common approach involves chlorination of pyridinecarbonitrile precursors using phosphoryl chloride (POCl₃), followed by nucleophilic substitution with methoxy or amino groups. For example, chlorination of 4-methyl-2-phenyl-1,2-dihydro-6-oxo-5-pyridinecarbonitrile with POCl₃ yields 6-chloro derivatives, which can react with ammonium acetate to introduce amino groups . Optimization involves controlling temperature (e.g., reflux conditions) and stoichiometric ratios. Catalytic methods or microwave-assisted synthesis may improve yield and reduce side products.
Advanced: How can computational chemistry resolve discrepancies between spectroscopic and crystallographic data for this compound?
Methodological Answer:
Density Functional Theory (DFT) calculations can model the compound’s electronic structure and predict NMR chemical shifts or IR vibrational modes. Comparing computational predictions with experimental NMR/IR data identifies inconsistencies. For crystallographic conflicts, SHELX-based refinement (e.g., SHELXL) optimizes structural parameters against X-ray data, while Rietveld analysis validates powder diffraction patterns . Multi-technique validation (e.g., cross-referencing mass spectrometry with elemental analysis) enhances reliability.
Basic: What analytical techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR identifies methoxy, carbonyl, and nitrile groups.
- X-ray Crystallography : SHELX software refines crystal structures to confirm bond lengths/angles and hydrogen bonding .
- Mass Spectrometry : High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
- HPLC : Ensures purity (>98% by area normalization) using C18 columns and UV detection .
Advanced: What strategies enable functionalization of the nitrile group in this compound for targeted bioactivity studies?
Methodological Answer:
The nitrile group can undergo:
- Reduction : Catalytic hydrogenation (e.g., Pd/C, H₂) converts –CN to –CH₂NH₂.
- Nucleophilic Addition : Grignard reagents form ketones or tertiary alcohols.
- Cyclization : Reacting with hydrazine yields tetrazole derivatives, useful in medicinal chemistry.
Comparative studies with carboxylic acid/ketone analogs (e.g., 6-Methoxy-1-indanone) highlight the nitrile’s unique reactivity . Kinetic monitoring via FT-IR or in-situ NMR tracks reaction progress.
Basic: How can researchers ensure purity and stability during storage?
Methodological Answer:
- Purity Analysis : Use HPLC (≥95% purity threshold) with acetonitrile/water mobile phases.
- Stability Testing : Conduct accelerated degradation studies under heat/light/humidity. Monitor via TLC or LC-MS for decomposition products.
- Storage : Store below -20°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis of the nitrile group .
Advanced: What methodological considerations apply to studying enzyme inhibition by this compound?
Methodological Answer:
- In Vitro Assays : Use fluorescence-based enzymatic assays (e.g., fluorogenic substrates) to measure IC₅₀ values.
- Docking Studies : Molecular docking (AutoDock Vina) predicts binding modes to active sites. Validate with mutagenesis (e.g., alanine scanning).
- Kinetic Analysis : Lineweaver-Burk plots distinguish competitive/non-competitive inhibition.
- Cross-Validation : Compare results with structurally related quinoline derivatives to establish SAR .
Basic: What are the key challenges in scaling up synthesis without compromising yield?
Methodological Answer:
- Solvent Selection : Replace toxic solvents (e.g., DMF) with greener alternatives (e.g., cyclopentyl methyl ether).
- Catalyst Recycling : Immobilized catalysts (e.g., silica-supported POCl₃) reduce waste.
- Process Monitoring : In-line FTIR or Raman spectroscopy optimizes reaction endpoints .
Advanced: How can isotopic labeling (e.g., ¹³C, ²H) aid in metabolic pathway tracing?
Methodological Answer:
- Synthesis : Introduce ¹³C at the methoxy or carbonyl group via labeled precursors (e.g., ¹³CH₃I).
- Mass Spectrometry : LC-HRMS tracks isotopic enrichment in cell lysates.
- Imaging : MALDI-TOF imaging localizes the compound in tissue sections.
- Data Integration : Use metabolic flux analysis software (e.g., INCA) to model pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
